Benzo[B]thiophene-2-boronic acid
Overview
Description
Benzo[B]Thiophene-2-Boronic Acid is an organic compound with the molecular formula C8H7BO2S. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and boron atoms. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Biochemical Analysis
Biochemical Properties
Benzo[B]thiophene-2-boronic acid derivatives are known to be β-lactamase inhibitors . They interact with enzymes such as β-lactamase, countering the beneficial action of antibiotics . This interaction is crucial in the context of antibiotic resistance, where bacteria express β-lactamases to neutralize the effect of β-lactam antibiotics .
Cellular Effects
The uncharged form of this compound is suggested to diffuse through the outer membrane of Gram-negative bacteria . This permeation through the cell membrane allows the compound to exert its inhibitory effects on β-lactamase within the bacterial cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with β-lactamase enzymes. It acts as an inhibitor, preventing these enzymes from breaking down β-lactam antibiotics, thereby potentiating the antibacterial action of these drugs .
Transport and Distribution
This compound is suggested to diffuse through the outer membrane of Gram-negative bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing Benzo[B]Thiophene-2-Boronic Acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often involves the reaction of benzothiophene with fluoroboric acid and sulfuric acid. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzo[B]Thiophene-2-Boronic Acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Boric Esters: Used in the synthesis of this compound.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Benzo[B]Thiophene-2-Boronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[B]Thiophene-2-Boronic Acid involves its role as a β-lactamase inhibitor. It interacts with β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This enhances the efficacy of β-lactam antibacterial therapies . Additionally, in Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation, where the boronic acid group transfers to the palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
2-Thienylboronic Acid: Another boronic acid derivative with similar applications in Suzuki-Miyaura cross-coupling reactions.
1-Benzothiophene-2-Boronic Acid: A closely related compound with similar chemical properties and applications.
Uniqueness: Benzo[B]Thiophene-2-Boronic Acid is unique due to its specific structure, which allows it to act as a β-lactamase inhibitor and its effectiveness in forming biaryl compounds through Suzuki-Miyaura cross-coupling reactions. Its versatility in various scientific and industrial applications further distinguishes it from similar compounds .
Properties
IUPAC Name |
1-benzothiophen-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCYPMUJDDXIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2S1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274363 | |
Record name | 2-benzothienylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98437-23-1 | |
Record name | Benzo(B)thiophene-2-boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098437231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-benzothienylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZO(B)THIOPHENE-2-BORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SME05QG1FJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Benzo[B]thiophene-2-boronic acid (BZBTH2B) a promising candidate for combating antibiotic resistance?
A1: BZBTH2B is a non-β-lactam inhibitor of β-lactamases, enzymes produced by bacteria that break down β-lactam antibiotics. [, ] This makes it a potential candidate for overcoming the growing problem of antibiotic resistance, particularly against bacteria producing AmpC β-lactamases. [, ] Unlike traditional β-lactam inhibitors, BZBTH2B is not susceptible to hydrolysis by these enzymes, making it a more durable option. []
Q2: How does BZBTH2B interact with AmpC β-lactamase?
A2: BZBTH2B forms a complex with AmpC β-lactamase, mimicking the transition state of the enzyme-catalyzed reaction. [] X-ray crystallography studies reveal that BZBTH2B binds to the enzyme's active site, interacting with key residues like Tyr150. [, ] One of the boronic acid oxygen atoms interacts with Tyr150 and an ordered water molecule, suggesting its role in the enzyme's catalytic mechanism. []
Q3: Does BZBTH2B demonstrate broad-spectrum activity against β-lactamases?
A4: Yes, research suggests that BZBTH2B exhibits broad-spectrum inhibitory activity against both class A and class C serine-based β-lactamases. [] Studies have shown its effectiveness against various clinically relevant β-lactamases, including CTX-M-9. []
Q4: How does the structure of BZBTH2B contribute to its activity?
A6: Structure-activity relationship (SAR) studies have shown that modifications to the BZBTH2B scaffold can significantly impact its inhibitory activity, potency, and selectivity against different β-lactamases. [] For example, introducing specific substituents can enhance binding affinity and broaden the spectrum of activity. []
Q5: Has BZBTH2B been tested in biological systems?
A7: Yes, BZBTH2B has shown promising results in both in vitro and in vivo studies. [, ] It has demonstrated the ability to potentiate the activity of third-generation cephalosporins against AmpC-producing resistant bacteria in vitro. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.